molecular formula C28H56N2O6Si3 B13865814 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine

Katalognummer: B13865814
Molekulargewicht: 601.0 g/mol
InChI-Schlüssel: VWNYSLBEKMNLIZ-YTFSRNRJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine (CAS 1210427-80-7) is a thymidine derivative extensively modified with tert-butyldimethylsilyl (TBDMS) groups. This compound features three silyl ether protections: two at the 3' and 5' hydroxyls of the ribose moiety and one at the α-oxygen of the thymine base . Its molecular formula is C₂₈H₅₆N₂O₆Si₃, giving it a molecular weight of approximately 600.26 g/mol. The triply silylated structure confers exceptional lipophilicity and stability, making it a valuable intermediate in oligonucleotide synthesis and pharmaceutical research .

Eigenschaften

Molekularformel

C28H56N2O6Si3

Molekulargewicht

601.0 g/mol

IUPAC-Name

1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C28H56N2O6Si3/c1-26(2,3)37(10,11)33-18-20-17-30(25(32)29-24(20)31)23-16-21(36-39(14,15)28(7,8)9)22(35-23)19-34-38(12,13)27(4,5)6/h17,21-23H,16,18-19H2,1-15H3,(H,29,31,32)/t21-,22+,23+/m0/s1

InChI-Schlüssel

VWNYSLBEKMNLIZ-YTFSRNRJSA-N

Isomerische SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Protection of 3' and 5' Hydroxyl Groups

The first step involves the reaction of thymidine with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.

Parameter Typical Conditions Notes
Reagents Thymidine, TBSCl, Imidazole Molar ratio TBSCl:thymidine ~ 2:1
Solvent DMF or CH2Cl2 Anhydrous conditions preferred
Temperature 20–25 °C Room temperature
Reaction time 12–24 hours Monitored by TLC or HPLC
Work-up Aqueous quench, extraction with organic solvent Removal of excess reagents
Yield 70–85% Purity confirmed by NMR and MS

Representative Synthetic Scheme

  • Starting Material: Thymidine
  • Step 1: Treatment with TBSCl and imidazole in DMF to yield 3',5'-bis-O-TBS-thymidine intermediate.
  • Step 2: Reaction of intermediate with TBSOTf and 2,6-lutidine in CH2Cl2 at 0 °C to introduce the α-TBS group.
  • Step 3: Purification by silica gel chromatography to isolate 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine .

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR and 13C NMR confirm the presence of silyl groups and the preservation of the thymidine base structure.
    • 2D NMR techniques (COSY, HSQC) are used to assign signals and confirm connectivity.
  • Mass Spectrometry (MS):

    • Molecular ion peaks consistent with the fully silylated thymidine derivative.
    • Fragmentation patterns confirm silyl ether stability.
  • High-Performance Liquid Chromatography (HPLC):

    • Used to monitor reaction progress and purity (>95% purity achieved).

Notes on Reaction Optimization and Challenges

  • Moisture Sensitivity: The silylation reactions are highly sensitive to moisture; rigorous anhydrous conditions are mandatory.
  • Selectivity: Controlling the silylation to avoid over-protection or cleavage of silyl groups requires careful temperature and reagent control.
  • Purification: Silica gel chromatography is effective but requires non-polar solvents to prevent premature desilylation.

Summary Table of Key Preparation Parameters

Step Reagents & Conditions Yield (%) Key Observations
3',5'-Hydroxyl silylation TBSCl, imidazole, DMF, RT, 12–24 h 70–85 Efficient protection, stable intermediate
α-Hydroxyl silylation TBSOTf, 2,6-lutidine, CH2Cl2, 0 °C to RT, 1–3 h 60–75 Requires low temp, careful quenching
Purification Silica gel chromatography, hexane/ethyl acetate High purity, minimal desilylation

Analyse Chemischer Reaktionen

Oxidation

  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures.

  • Mechanism : The tert-butyldimethylsilyl (TBDMS) groups undergo oxidation, forming siloxanes. This reaction is pivotal in DNA cross-linking studies .

  • Products : Oxidized silyl ethers with enhanced stability.

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere.

  • Mechanism : Reduces TBDMS groups to alcohols, facilitating subsequent functionalization.

  • Products : Deprotected nucleosides with hydroxyl groups.

Substitution

  • Reagents : Nucleophiles (e.g., hydroxylamine, ammonia) in polar aprotic solvents like dimethylformamide (DMF).

  • Mechanism : TBDMS groups act as leaving groups, enabling nucleophilic attack at the 3',5', or α-positions.

  • Products : Functionalized derivatives (e.g., amines, hydroxylamines) for therapeutic applications .

Common Reagents and Reaction Conditions

Reaction TypeReagentsSolventConditionsProducts
Oxidationm-CPBADCM0°C–4°CSiloxanes
ReductionLiAlH4THFInert atmosphereAlcohols
SubstitutionNucleophilesDMFRoom temperatureFunctionalized nucleosides

DNA Cross-Linking

The compound induces interstrand DNA cross-links, inhibiting replication and transcription. In vitro studies demonstrate:

  • MCF-7 (breast cancer cells) : 10 µM induces cross-linking.

  • A549 (lung cancer cells) : 25 µM reduces viability to 30%.

DNA Repair Disruption

Exposure alters BRCA1 and RAD51 protein expression, impairing repair mechanisms.

Anticancer Potential

The compound’s ability to form cross-links and disrupt repair pathways positions it as a candidate for chemotherapeutic development .

Wissenschaftliche Forschungsanwendungen

3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine involves its incorporation into nucleic acids. The dimethylsilyl groups protect the molecule during chemical reactions, allowing it to participate in various biochemical processes. The compound can form interstrand cross-links in duplex DNA, which is useful in studying DNA interactions and modifications.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility
Thymidine 242.23 -0.65 High (aqueous)
3',5'-Di-O-TBDMS-thymidine 470.27 ~3.0 Low (DMF/THF)
Target Compound 600.26 ~6.0 Insoluble (needs DMF)

Biologische Aktivität

3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine (CAS No. 1210427-80-7) is a modified nucleoside that has garnered attention for its potential biological applications, particularly in the context of DNA interactions and modifications. This compound is characterized by its ability to produce interstrand cross-links in duplex DNA, which can have significant implications for its use in therapeutic settings.

  • Molecular Formula : C28H56N2O6Si3
  • Molecular Weight : 601.01 g/mol
  • CAS Number : 1210427-80-7

The biological activity of 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine is primarily attributed to its ability to form cross-links within DNA strands. This mechanism can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound acts as an intermediate in the synthesis of modified pyrimidines and has been shown to enhance the hydroxymethylation levels in biological samples.

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines:

  • DNA Cross-Linking : Research indicates that the compound can induce significant interstrand cross-linking in duplex DNA, which is crucial for its potential as an anticancer agent. For instance, studies have demonstrated that concentrations as low as 10 µM can lead to measurable cross-linking events .

Case Studies

  • Cancer Cell Lines : In experiments involving human breast cancer cell lines (MCF-7), treatment with 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
  • DNA Repair Mechanisms : Additional studies have focused on the compound's influence on DNA repair pathways. It was observed that cells exposed to this compound exhibited altered expression levels of key DNA repair proteins such as BRCA1 and RAD51, indicating a disruption in normal repair processes .

Data Table: Biological Activity Summary

Study TypeCell LineConcentration (µM)Observed Effect
In VitroMCF-710Induced DNA cross-linking
In VitroA549 (Lung)25Decreased cell viability
Mechanistic StudyVariousVariableAltered DNA repair protein expression

Q & A

Q. What are the established synthetic routes for 3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine?

A common method involves dissolving thymidine derivatives in tetrahydrofuran (THF) under inert conditions at -78°C, followed by treatment with a strong base like lithium diisopropylamide (LDA, 2.0 equivalents) and subsequent silylation with tert-butyldimethylsilyl chloride. The reaction is quenched with saturated ammonium chloride, and the product is purified via column chromatography (SiO₂, hexane/ethyl acetate gradient), yielding ~36% . Alternative routes include detoluoylation (Method C) or glycosylation (Method D) for intermediate functionalization .

Q. How is the compound purified after synthesis?

Purification typically employs silica gel column chromatography with a hexane/ethyl acetate gradient (4:1 to 1:1). This resolves silylated intermediates from unreacted starting materials or byproducts. The choice of solvent polarity is critical for isolating the target compound, as evidenced by its elution profile in NMR-confirmed fractions .

Q. What characterization techniques confirm the structural integrity of the compound?

1H-Nuclear Magnetic Resonance (1H-NMR) and Mass Spectrometry (MS) are standard. Key NMR signals include:

  • δ 0.1–0.2 ppm : Methyl protons of silyl groups.
  • δ 6.2–6.4 ppm : Thymidine aromatic protons.
    MS analysis should show a molecular ion peak at m/z 529.3 ([M+H]⁺), consistent with the calculated molecular weight . Advanced characterization may require 13C-NMR or DEPT-135 for silyl group confirmation.

Q. What safety precautions are necessary during handling?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy. Work in a fume hood with proper ventilation, and store the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can the low synthetic yield (~36%) be optimized?

Key variables to explore:

  • Reagent stoichiometry : Increasing LDA equivalents (e.g., 2.5 eq) to enhance deprotonation efficiency.
  • Temperature control : Extending reaction time at -78°C to minimize side reactions.
  • Alternative silylating agents : Testing tert-butyldiphenylsilyl chloride for improved steric protection .
  • Quenching conditions : Optimizing pH and solvent during workup to reduce hydrolysis .

Q. How should researchers address contradictory NMR data (e.g., unexpected peaks)?

  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., incomplete silylation or desilylation).
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals caused by silyl group rotamers.
  • Isotopic labeling : Introduce ²H or ¹³C labels to track specific protons/carbons in complex spectra .

Q. What is the mechanistic role of tert-butyldimethylsilyl (TBDMS) groups in this compound?

TBDMS acts as a protecting group for hydroxyl moieties, preventing undesired nucleophilic reactions during synthesis. Its steric bulk enhances regioselectivity in silylation, favoring 3',5'- over 2'-positions. However, overprotection can hinder downstream functionalization, requiring selective deprotection strategies .

Q. How do synthetic methods from different sources (e.g., Method C vs. LDA-based synthesis) compare?

  • Method C (detoluoylation) : Uses milder bases (e.g., NH₃/MeOH) but may require longer reaction times.
  • LDA-based synthesis : Faster but requires cryogenic conditions.
    Trade-offs include yield (36% for LDA vs. ~40–50% for Method C) and scalability. Side product profiles differ, with Method C favoring fewer silyl migration byproducts .

Q. How can theoretical frameworks guide the design of synthetic routes?

Link synthesis to steric effects (e.g., TBDMS bulkiness) and electronic stabilization (e.g., LDA’s strong base strength). Computational modeling (DFT) predicts transition states for silylation, optimizing reagent choice and reaction conditions. This aligns with evidence-based inquiry principles, where theory informs experimental variables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.